molecular formula C15H20N6OS B2958995 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea CAS No. 900009-18-9

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea

Cat. No.: B2958995
CAS No.: 900009-18-9
M. Wt: 332.43
InChI Key: GZJGOUMZGOGDOV-UHFFFAOYSA-N
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Description

The compound 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea is a urea derivative featuring dual pyrimidine moieties with distinct substitution patterns. Its structure comprises a central urea linkage (-NH-C(=O)-NH-) connecting a 4-methylpyrimidin-2-yl group and a 3-((4,6-dimethylpyrimidin-2-yl)thio)propyl chain. The sulfur atom in the thioether bridge enhances lipophilicity, while the methyl substituents on the pyrimidine rings influence electronic and steric properties. This compound is hypothesized to have applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given the prevalence of pyrimidine-based scaffolds in drug discovery .

Properties

IUPAC Name

1-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-(4-methylpyrimidin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6OS/c1-10-5-7-16-13(18-10)21-14(22)17-6-4-8-23-15-19-11(2)9-12(3)20-15/h5,7,9H,4,6,8H2,1-3H3,(H2,16,17,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJGOUMZGOGDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)NCCCSC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea is a synthetic organic compound classified as a urea derivative. Its unique structure includes a thioether linkage and two pyrimidine moieties, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N6OS, with a molecular weight of 332.43 g/mol. The compound is characterized by the following structural features:

ComponentDescription
Thioether Linkage Connects the propyl group to the 4,6-dimethylpyrimidin-2-yl moiety.
Pyrimidine Groups Attached to the urea nitrogen, influencing biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in medicinal chemistry and organic synthesis. Key findings include:

  • Antimalarial Activity : Studies have shown that urea derivatives similar to this compound can inhibit Plasmodium falciparum (Pf), the causative agent of malaria. For instance, modifications in related compounds have been linked to improved Pf activity and selectivity .
  • Kinase Inhibition : The compound has been evaluated for its binding affinity to several kinases involved in cellular processes. Molecular docking studies suggest that it may interact with ATP-binding sites of kinases, potentially affecting their activity .
  • Cytotoxicity : Initial evaluations of cytotoxic effects on human cell lines (e.g., HepG2) indicate that while exhibiting antimalarial properties, certain derivatives may also present cytotoxicity at higher concentrations .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Hydrogen Bonding : The urea functional group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
  • Structural Modifications : Variations in substituents on the pyrimidine rings can influence biological activity and selectivity against specific targets .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural DifferencesPotential Impact
1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)ureaSingle methyl substitutionAltered chemical properties
1-(3-((4,6-Dimethylpyrimidin-2-yloxy)methyl)-3-(pyrimidin -4-yloxy)ureaDifferent substitution patternAffects binding affinity
1-(3-(Pyridin-2-yloxy)methyl)-3-(pyrimidin -5-yloxy)ureaDifferent heterocyclic groupsDistinct pharmacological profiles

Case Studies

Several case studies have explored the efficacy of compounds related to this urea derivative:

  • Study on Antimalarial Activity : A series of urea-substituted pyrimidines were synthesized and tested for their ability to inhibit Pf growth. Compounds demonstrated IC50 values ranging from 0.09 µM to 7.2 µM against Pf 3D7 strains, indicating significant antimalarial potential .
  • Kinase Profiling : A panel of human kinases was assessed for inhibition by related compounds. The results indicated a range of interactions that could either enhance therapeutic effects or present liabilities due to off-target activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The provided evidence highlights structurally related pyrimidine derivatives, particularly those listed in , which belong to the 4H-pyrido[1,2-a]pyrimidin-4-one class. While these compounds share pyrimidine cores, key differences exist:

Feature Target Compound Analogues from
Core Structure Urea-linked pyrimidines 4H-pyrido[1,2-a]pyrimidin-4-one fused heterocycles
Substituents 4,6-Dimethylpyrimidin-2-yl and 4-methylpyrimidin-2-yl groups Varied substituents: 4-ethylpiperazin-1-yl, 3,3-dimethylpiperazin-1-yl, cyclopropyl groups
Functional Groups Thioether bridge (-S-), urea linkage Amine, methyl, and methoxy groups; fused pyrazolo-pyrazine systems
Potential Applications Kinase inhibition (hypothesized) Anticancer, antiviral (implied by structural similarity to kinase inhibitors)

Key Differences in Properties

Lipophilicity : The thioether bridge in the target compound likely increases membrane permeability compared to oxygen-linked analogues.

Steric Effects : The 4,6-dimethyl groups on the pyrimidine ring may hinder binding to enzyme active sites relative to smaller substituents (e.g., methoxy groups in analogues).

Synthetic Accessibility: Urea derivatives are typically synthesized via carbodiimide-mediated coupling, whereas fused pyrido-pyrimidinones require multi-step cyclization .

Pharmacological Considerations

  • Target Selectivity : The dual pyrimidine motifs in the target compound may enhance selectivity for kinases with adenine-binding pockets (e.g., EGFR, VEGFR).
  • Toxicity : Urea derivatives are generally metabolically stable but may pose renal toxicity risks due to prolonged systemic exposure.

Limitations of Available Evidence

and 3–4 focus on crystallography software (SHELX, ORTEP-3, WinGX), which are critical for structural analysis but irrelevant to comparative pharmacological studies. lists patent compounds with superficial structural similarities but lacks experimental data (e.g., IC₅₀ values, binding affinities) for a rigorous comparison.

Recommendations for Future Research

Synthetic Optimization : Introduce fluorinated substituents to modulate bioavailability.

Biological Screening : Prioritize assays against kinase panels and bacterial strains.

Computational Modeling : Use docking studies to predict binding modes relative to analogues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.